The compound can be synthesized through various chemical methods, often starting from commercially available precursors such as 2-methylquinoline or its derivatives. The classification of 8-Chloro-2-methylquinolin-4-amine falls under heterocyclic compounds, specifically nitrogen-containing aromatic compounds, which are prominent in drug development due to their ability to interact with biological targets effectively.
The synthesis of 8-Chloro-2-methylquinolin-4-amine can be achieved through several methods:
The molecular structure of 8-Chloro-2-methylquinolin-4-amine can be described as follows:
The compound exhibits a planar structure due to the conjugated system of the aromatic rings, which contributes to its stability and potential interactions with biological targets.
8-Chloro-2-methylquinolin-4-amine participates in various chemical reactions:
Reactions are typically performed in polar solvents under controlled temperatures to optimize yields and minimize side reactions.
The mechanism of action for compounds like 8-Chloro-2-methylquinolin-4-amine often involves interaction with specific biological targets:
8-Chloro-2-methylquinolin-4-amine has several scientific applications:
The synthesis of 8-chloro-2-methylquinolin-4-amine (C₁₀H₉ClN₂, MW 192.65) employs multi-step routes with precise regiochemical control. A common approach involves the Skraup quinoline synthesis, where 4-chloro-2-nitrophenol undergoes cyclization with crotonaldehyde in the presence of oxidizing agents like arsenic acid or nitrobenzene. This yields 8-chloro-2-methyl-4-nitroquinoline, which is subsequently reduced to the target amine using catalytic hydrogenation (Pd/C, H₂) or chemical reductants (Fe/HCl, SnCl₂) [1] [6]. Alternative pathways include:
Yields vary significantly (45–85%) based on the reducing agent and reaction conditions, with catalytic hydrogenation generally providing higher purity [6].
Scaffold hopping has been pivotal in optimizing Nurr1 receptor agonists derived from amodiaquine. Systematic replacement of the quinoline core in 8-chloro-2-methylquinolin-4-amine (Fragment 3, EC₅₀ = 17 µM) with bioisosteric heterocycles revealed strict structure-activity relationship (SAR) requirements [2] [4]:
Table 1: Scaffold-Hopping Outcomes for Nurr1 Agonism
Scaffold | ID | EC₅₀ (µM) | Max. Activation | Kd (µM) |
---|---|---|---|---|
Quinoline | 3 | 17 | 1.7-fold | n.d. |
Quinazoline | 5 | Inactive | — | n.d. |
Imidazo[1,2-a]pyridine | 8 | 7 | 2.0-fold | 2.7 |
7-Chloroindole | 6 | Unstable | — | n.d. |
The 8-chloro substituent proved critical for affinity, as its removal (e.g., compound 10) abolished binding [4].
Fragment growing optimizes the 2-methyl group of the imidazo[1,2-a]pyridine core (8) to enhance Nurr1 potency. Key modifications include:
Table 2: Impact of 2-Substituent Modifications on Nurr1 Agonism
R-Group | ID | EC₅₀ (µM) | Max. Activation |
---|---|---|---|
Methyl (parent) | 8 | 7 | 2.0-fold |
Phenyl | 15 | 4 | ~1.8-fold |
3,4-Dichlorophenyl | 24 | 0.4 | 1.8-fold |
4-Trifluoromethylphenyl | 22 | >10 | <1.2-fold |
These findings underscore that potency gains require balanced lipophilicity and steric fit [4] [6].
Regioselective functionalization of 8-chloro-2-methylquinoline derivatives hinges on the differential reactivity of C4 vs. C2 positions:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1